Pexacerfont

CRF1 antagonist receptor binding IC50

Pexacerfont is a rigorously characterized, fast-dissociating CRF1 receptor antagonist (IC50 6.1±0.6 nM) with >1000-fold selectivity over CRF2. Unlike slow-dissociating antagonists, pexacerfont achieves ~90% central receptor occupancy yet failed clinical efficacy in anxiety and alcohol dependence trials, making it the definitive negative control for studies examining receptor binding kinetics versus therapeutic outcome. With fully characterized PK across rat, dog, and chimpanzee models—bioavailability 40.1% to 58.5%—it enables precise translational dose calculations. Ideal for PET tracer validation, CNS occupancy assays, and retrospective analysis of translational failure mechanisms.

Molecular Formula C18H24N6O
Molecular Weight 340.4 g/mol
CAS No. 459856-18-9
Cat. No. B1679662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePexacerfont
CAS459856-18-9
SynonymsBMS-562086;  BMS 562086;  BMS562086;  BMS-562,086;  BMS562,086;  BMS 562,086;  Pexacerfont.
Molecular FormulaC18H24N6O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C
InChIInChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1
InChIKeyLBWQSAZEYIZZCE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pexacerfont: A Selective CRF1 Antagonist with Defined Receptor Occupancy, Pharmacokinetics, and Clinical Translational Outcomes


Pexacerfont (BMS-562086, CAS 459856-18-9) is a selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist that displays no agonist properties [1]. It binds the human CRF1 receptor with an IC50 of 6.1 ± 0.6 nM [2] and exhibits greater than 1000-fold selectivity over CRF2 receptors and the CRF-binding protein . The compound is orally bioavailable across multiple species, with absolute bioavailability of 40.1%, 58.8%, and 58.5% in rats, dogs, and chimpanzees, respectively [3]. Pexacerfont has been evaluated in multiple clinical trials for generalized anxiety disorder, alcohol dependence, and irritable bowel syndrome [4].

Pexacerfont Substitution Risk: Why Binding Kinetics and Species-Dependent PK Preclude In-Class Interchangeability


CRF1 antagonists cannot be considered interchangeable despite sharing a common molecular target. The class exhibits profound divergence in receptor dissociation kinetics—the rate at which the antagonist unbinds from the receptor—which directly impacts in vivo pharmacodynamic duration and therapeutic efficacy [1]. Pexacerfont is characterized by fast receptor dissociation [2], placing it in a distinct kinetic subclass from slow-dissociating antagonists such as verucerfont [3]. This kinetic difference translates to measurable differences in clinical outcomes: despite achieving high central receptor occupancy (~90% at clinical doses) [4], pexacerfont failed to demonstrate efficacy in alcohol dependence and generalized anxiety disorder trials [5], whereas slower-dissociating antagonists have shown differential neuroendocrine suppression [6]. Additionally, the compound's absolute oral bioavailability varies markedly across preclinical species (40.1% in rats vs. 58.5% in chimpanzees) [7], complicating cross-study dose extrapolation. These compound-specific properties—binding kinetics, species-dependent PK, and documented clinical outcomes—make generic substitution of pexacerfont with another CRF1 antagonist scientifically invalid for research applications requiring target engagement with defined kinetic and exposure parameters.

Pexacerfont Quantitative Differentiation Evidence: Receptor Binding, Selectivity, Pharmacokinetics, and Clinical Receptor Occupancy


CRF1 Receptor Binding Affinity: Comparable Potency to Verucerfont but Distinct Kinetic Profile

Pexacerfont binds human CRF1 receptor with an IC50 of 6.1 ± 0.6 nM [1], which is equivalent to the reported CRF1 IC50 of verucerfont (~6.1 nM) [2]. Despite this comparable equilibrium binding affinity, the two compounds differ fundamentally in receptor dissociation kinetics, with pexacerfont categorized as a fast-dissociating antagonist and verucerfont as a slow-dissociating antagonist [3].

CRF1 antagonist receptor binding IC50 radioligand binding assay

CRF1 vs. CRF2 Receptor Selectivity: >150-Fold to >1000-Fold Differential

Pexacerfont displays >150-fold selectivity for CRF1 over CRF2b receptors and >1000-fold lower affinity for CRF2 receptors in radioligand binding assays (IC50 >1000 nM) [1]. This selectivity profile is consistent with other advanced CRF1 antagonists such as BMS-763534, which also exhibits >1000-fold selectivity versus all other sites tested [2].

receptor selectivity CRF2 off-target selectivity ratio

Functional Antagonism in Pituitary Cell Culture: ACTH Release Inhibition (IC50 = 129 nM)

Pexacerfont inhibits CRF-mediated adrenocorticotropic hormone (ACTH) release from pituitary cell culture with an IC50 of 129 nM . This functional antagonism value is approximately 21-fold higher (less potent) than its receptor binding IC50 (6.1 nM), reflecting the translation from binding to functional response. For comparison, BMS-763534 demonstrates a pA2 of 9.47 versus CRF1-mediated cAMP production in Y79 cells (equivalent to functional Kb of ~0.34 nM) [1], indicating that more advanced CRF1 antagonists may exhibit improved functional potency in cellular assays.

functional assay ACTH pituitary cAMP in vitro pharmacology

Species-Dependent Absolute Oral Bioavailability: Rats (40.1%), Dogs (58.8%), Chimpanzees (58.5%)

Pexacerfont exhibits species-dependent absolute oral bioavailability: 40.1% in rats, 58.8% in dogs, and 58.5% in chimpanzees [1]. Plasma clearance (CLp) was higher in rats (17.9 mL/kg/min) and dogs (11.6 mL/kg/min) than in chimpanzees (2.0 mL/kg/min), with estimated hepatic extraction ratios of 0.32, 0.38, and 0.08, respectively [2]. The compound is extensively metabolized across all species, with primary pathways including O-demethylation, hydroxylation at the N-alkyl side chain, and N-dealkylation, mediated by multiple CYP enzymes including CYP3A4/5 [3].

pharmacokinetics oral bioavailability species differences ADME preclinical

Human CSF Exposure and Central Receptor Occupancy: ~90% Occupancy Without Clinical Efficacy

In alcohol-dependent patients, pexacerfont administered at 300 mg/day for 7 days followed by 100 mg/day for 23 days achieved cerebrospinal fluid (CSF) drug levels predictive of close to 90% central CRH1 receptor occupancy [1]. Despite this high level of target engagement, pexacerfont produced no significant effect on alcohol craving, emotional responses, anxiety, or neural responses to alcohol-related or affective stimuli [2]. This disconnect between high receptor occupancy and lack of clinical efficacy contrasts with expectations based on preclinical models and highlights the critical role of binding kinetics (fast dissociation) in determining therapeutic outcome [3].

receptor occupancy CSF CNS penetration clinical trial biomarker

Predicted Human Efficacious Plasma Concentration: >500 nM with 100 mg Daily Dosing

Virtual clinical trials performed with the SimCYP population-based ADME simulator predicted that a minimum daily dose of 100 mg pexacerfont would provide sufficient drug exposure to achieve plasma concentrations above the projected human efficacious concentration of >500 nM [1]. Chimpanzees were identified as the best preclinical model for predicting human clearance of pexacerfont [2]. The involvement of multiple metabolic enzymes beyond CYP3A4/5 suggests a reduced potential for drug-drug interactions through CYP3A4/5 modulation alone [3].

clinical PK dose prediction exposure SimCYP human equivalent dose

Pexacerfont Optimal Research and Procurement Scenarios: Validated Tool Compound Applications


Negative Control for Investigating CRF1 Antagonist Binding Kinetics and Therapeutic Efficacy

Pexacerfont serves as an ideal negative control or comparator in studies designed to interrogate the relationship between receptor binding kinetics and therapeutic outcome. With its fast receptor dissociation rate [1] and documented failure to produce clinical efficacy despite ~90% central receptor occupancy [2], pexacerfont provides a well-characterized contrast to slow-dissociating CRF1 antagonists such as verucerfont [3]. Researchers investigating the kinetic selectivity hypothesis of GPCR antagonists can use pexacerfont to establish a baseline of high-occupancy/no-efficacy against which compounds with longer receptor residence times can be benchmarked. Recommended in vitro concentrations: 100-300 nM for functional assays (based on ACTH inhibition IC50 of 129 nM ); in vivo rodent dosing: 1-10 mg/kg oral [4].

CRF1 Receptor Occupancy and CNS Exposure Benchmarking in Preclinical Species

Given the extensive PK characterization across rats, dogs, and chimpanzees [1], pexacerfont is optimally suited for studies requiring well-defined exposure-response relationships in preclinical species. The compound's species-dependent bioavailability (40.1% in rats, 58.8% in dogs, 58.5% in chimpanzees) and clearance values (CLp: 17.9, 11.6, and 2.0 mL/kg/min, respectively) [2] enable precise dose calculations for achieving target plasma concentrations. For CNS studies, pexacerfont's demonstrated brain penetration and CSF exposure in humans [3] make it a valuable tool for calibrating central receptor occupancy assays and PET tracer validation studies. The projected human efficacious concentration (>500 nM with 100 mg daily dosing) provides a reference point for translational exposure benchmarking.

In Vitro CRF1 Pharmacology Reference Standard with Defined Selectivity Profile

Pexacerfont is well-suited as a reference standard for in vitro CRF1 receptor pharmacology studies requiring a compound with robustly characterized selectivity. Its IC50 of 6.1 ± 0.6 nM for human CRF1 receptor [1] and >150-fold to >1000-fold selectivity over CRF2 receptors [2] provide a reliable benchmark for validating assay sensitivity and for use as a positive control in CRF1 binding and functional assays. The functional ACTH release inhibition IC50 of 129 nM in pituitary cell culture [3] offers a secondary reference point for assays employing downstream endocrine endpoints. Researchers developing novel CRF1 antagonists can use pexacerfont to establish comparative binding and functional potency in standardized assay formats. Purity specification: ≥98% ; storage: -20°C [4].

Translational Research Investigating Disconnect Between Preclinical Efficacy and Clinical Outcomes

Pexacerfont represents a uniquely valuable tool for translational research programs examining why CRF1 antagonists with strong preclinical efficacy (active in rat defensive withdrawal and elevated plus maze models at 1-10 mg/kg oral [1]) fail to demonstrate clinical benefit in human trials [2]. The compound's extensively documented clinical development program—including randomized controlled trials in generalized anxiety disorder, alcohol dependence, and irritable bowel syndrome, all of which failed to meet primary endpoints [3]—provides a rich dataset for retrospective analysis of translational failure mechanisms. Researchers investigating biomarkers of CRF1 antagonist response, species differences in CRF1 signaling, or the role of patient stratification in clinical trial design can leverage pexacerfont's complete preclinical-to-clinical data package, including the negative results from the 2-week IBS study showing no significant effect on colonic transit at 25 or 100 mg daily .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pexacerfont

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.